2-Methyl-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Research by Parveen et al. (2017) on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has shown significant anti-proliferative activities against human breast cancer cell lines, revealing the potential of such compounds in cancer treatment. Molecular docking studies of these compounds indicated good binding affinity with Bcl-2 protein, suggesting a mechanism of action that could be explored for therapeutic applications (Parveen et al., 2017).
Antidepressant and Antiemetic Properties
A study by Kumar et al. (2004) on the synthesis of rigid analogues of an SSRI demonstrated that certain compounds exhibited fluoxetine-like antireserpine and anorexigenic activity, highlighting the chemical's potential in developing new antidepressant drugs (Kumar et al., 2004). Additionally, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, further demonstrating the diverse potential of such compounds in medical applications (Mattioda et al., 1975).
Herbicidal Activities
Jojima and Tamura (1966) prepared series of phenoxypyrimidines and phenoxytriazines evaluated as herbicides, with some compounds showing high pre-emergent herbicidal activity to radish. This indicates that derivatives of the compound could have agricultural applications, specifically in weed management (Jojima & Tamura, 1966).
Anticancer and Antidepressant Activities
Kumar et al. (2017) synthesized a novel series of compounds showing significant antidepressant and antianxiety activity, suggesting the potential of piperazine derivatives in mental health treatment (Kumar et al., 2017).
Safety and Hazards
This compound may pose certain hazards. For instance, it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using appropriate personal protective equipment and following safe laboratory practices.
Wirkmechanismus
Target of Action
Structurally similar compounds have been found to targetalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have shown affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm . This suggests that the compound may interact with these receptors, leading to changes in cellular signaling and function.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound may influence these pathways.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds among structurally similar molecules . This suggests that the compound may have acceptable pharmacokinetic properties.
Result of Action
Given its potential interaction with alpha1-adrenergic receptors, it may influence cellular signaling and function, potentially leading to therapeutic effects in the treatment of various neurological conditions .
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)19(24)23-11-9-22(10-12-23)17-13-18(21-15(3)20-17)25-16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLKXPCUSFMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.